1-(Bromomethyl)-2-propoxybenzene
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Overview
Description
1-(Bromomethyl)-2-propoxybenzene is an organic compound characterized by a benzene ring substituted with a bromomethyl group at the first position and a propoxy group at the second position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-propoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2-propoxytoluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled temperature conditions to ensure the selective substitution at the desired position.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques. The process involves the use of continuous reactors and precise control of reaction parameters to achieve high yields and purity. The production process also includes purification steps such as distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-2-propoxybenzene undergoes various chemical reactions, including:
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of a hydroxymethyl group.
Substitution: The propoxy group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used for the reduction of the bromomethyl group.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: The major product is typically a carboxylic acid derivative.
Reduction: The major product is a hydroxymethyl derivative.
Substitution: The major products depend on the nucleophile used and can include ethers, esters, or amides.
Scientific Research Applications
1-(Bromomethyl)-2-propoxybenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is employed in the development of pharmaceuticals and drug delivery systems.
Industry: The compound finds applications in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
1-(Bromomethyl)-2-propoxybenzene is similar to other bromomethyl-substituted benzene derivatives, such as benzyl bromide and 1-bromotoluene. the presence of the propoxy group at the second position makes it unique in terms of its reactivity and applications. The propoxy group enhances the compound's solubility and reactivity compared to its counterparts.
Comparison with Similar Compounds
Benzyl bromide
1-Bromotoluene
1-(Bromomethyl)pyrene
Properties
IUPAC Name |
1-(bromomethyl)-2-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-2-7-12-10-6-4-3-5-9(10)8-11/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVALWOCDOKBFRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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